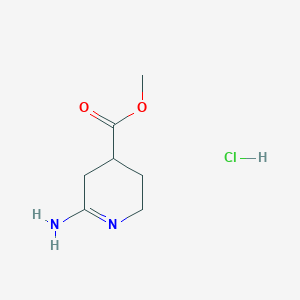

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride

説明

“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 146422-41-5 . It has a molecular weight of 192.65 . The IUPAC name for this compound is "methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride" .

Synthesis Analysis

The synthesis of tetrahydropyridines, which includes “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride”, involves several methods. One method is the partial reduction of pyridinium salts which gives N-alkyltetrahydropyridines . Another method is the treatment of N-methylpyridinium with borohydride reagents which gives 1-methyl-1,2,3,6-tetrahydropyridine . A modified Ireland-Claisen rearrangement leads to tetrahydropyridines via a silyl ketene acetal intermediate . Ring-closing olefin metathesis has also been used to establish the tetrahydropyridine ring system .Molecular Structure Analysis

The InChI code for “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” is1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h4-5,9H,2-3,8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

科学的研究の応用

Synthesis of Indole Derivatives

“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Tetrahydropyridines in Pharmacology

Tetrahydropyridines (THPs), including “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride”, have sparked notable interest as an auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . Many THP-containing compounds have been synthesized and found to possess biologically active properties .

Antiviral Study

Compounds containing five-membered heteroaryl amines, which could potentially include “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride”, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to effective antiviral therapeutics .

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines

“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” could potentially be used in the synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines . These compounds have been used as intermediates for the synthesis of dialkyl-tetrazines through a sequence of hydrogenation and re-oxidation .

Safety and Hazards

作用機序

Target of Action

Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .

Mode of Action

Research studies on similar compounds suggest that they may interact with their targets to induce changes .

Biochemical Pathways

Thps have been found to affect various biochemical pathways, leading to their pharmacological properties .

Result of Action

Thps have been found to possess biologically active properties .

特性

IUPAC Name |

methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h5H,2-4H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKKXIIHBTZJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN=C(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2995213.png)

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)

![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone](/img/structure/B2995221.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2995222.png)

![[2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2995228.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995236.png)